{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
Beschreibung
The compound {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone features a quinoline core substituted at position 6 with chlorine, a 4-(4-methoxyphenyl)piperazine group at position 4, and a morpholine-4-ylmethanone moiety at position 2. The quinoline scaffold is pharmacologically significant due to its role in targeting enzymes and receptors, while the piperazine and morpholine groups enhance solubility and modulate receptor interactions through hydrogen bonding and steric effects .
Eigenschaften
IUPAC Name |
[6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-32-20-5-3-19(4-6-20)28-8-10-29(11-9-28)24-21-16-18(26)2-7-23(21)27-17-22(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIFWHVWVNYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in cholinergic transmission. Inhibition of AChE can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels. The compound with the best AChE activity was found to show competitive inhibition.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels. This affects the cholinergic transmission pathway, which is crucial for cognitive functions. Increased acetylcholine levels can help improve cognitive functions, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biologische Aktivität
{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic compound with a complex structure that includes a quinoline core and piperazine moieties. Its potential biological activities have garnered attention in medicinal chemistry, particularly as an acetylcholinesterase inhibitor and for its various pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone, with a molecular formula of C25H27ClN4O3 and a molecular weight of 466.97 g/mol. The structure is characterized by the presence of a chloro group, a piperazine ring, and a morpholine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN4O3 |
| Molecular Weight | 466.97 g/mol |
| Purity | ≥95% |
Acetylcholinesterase Inhibition
Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic function .
Antimicrobial Properties
Compounds with quinoline structures have been reported to possess broad-spectrum antimicrobial activities. Specifically, studies have shown that similar derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
Anticancer Activity
There is emerging evidence suggesting that quinoline-based compounds can induce apoptosis in cancer cell lines. For instance, related piperazine derivatives have demonstrated antiproliferative effects against various cancer types, indicating that this compound may also possess anticancer properties .
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition Study :
- A study evaluated the efficacy of various piperazine derivatives as AChE inhibitors through molecular docking techniques. The results indicated that compounds similar to {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone exhibited strong binding affinities at both the catalytic and peripheral sites of AChE .
- Antimicrobial Evaluation :
- Anticancer Activity Assessment :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine/Morpholine Substituents
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l)
- Structure : Differs by replacing morpholine with a 4,4-difluorocyclohexyl group.
- Key Data: Molecular formula: C₂₀H₂₂ClF₂N₃O Molecular weight: 393.1417 g/mol NMR (CDCl₃): δ 3.16–3.30 (piperazine protons), δ 6.87–8.76 (quinoline protons) EI-MS: m/z 393 (M⁺) .
(6-Fluoro-4-(piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Structure : Features a methylsulfonyl-piperazine instead of morpholine and a fluorine substituent at position 4.
- Key Data :
- Comparison : The methylsulfonyl group enhances polarity and metabolic stability, while fluorine at position 6 may improve membrane permeability relative to chlorine in the target compound.
Analogues with Spirocyclic or Heteroaromatic Modifications
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-fluoro-4-(1-oxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanone
- Structure : Incorporates a spirocyclic 1-oxa-8-azaspiro[4.5]decane group and cyclopropanecarbonyl-piperazine.
- Key Data :
- Comparison : The spirocyclic system introduces conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to the straightforward morpholine substitution in the target compound.
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine
- Structure: Replaces quinoline with a thienopyrimidine core but retains morpholine and methanesulfonyl-piperazine groups.
- Key Data :
- Comparison: The thienopyrimidine core alters electron distribution and binding affinity, likely shifting pharmacological activity toward kinase inhibition compared to quinoline-based compounds.
Substituent Effects on Physicochemical Properties
*Estimated based on formula; †Approximate value.
Key Research Findings
- Solubility : Morpholine-containing compounds (e.g., target compound, ) exhibit higher aqueous solubility than difluorocyclohexyl or spirocyclic analogues due to hydrogen-bonding capacity .
- Structural Flexibility: Spirocyclic and thienopyrimidine derivatives () demonstrate that core structure modifications significantly alter target selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation reactions using intermediates such as 4-chloroquinoline derivatives and substituted piperazines. Key parameters include:
- Temperature control (e.g., 80–100°C for cyclization steps) .
- Catalysts : Palladium or copper catalysts for cross-coupling reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Validation : LC/MS and NMR are used to confirm intermediate purity (e.g., LC/MS m/z = 474.5 (M+1) for related intermediates) .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography for resolving crystal packing and stereochemistry (e.g., piperazine-morpholine interactions) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methoxyphenyl and morpholinyl groups .
- LC/MS (ESI-MS) for molecular weight verification (e.g., observed m/z = 486.02 (M+1) in analogs) .
Q. How is preliminary pharmacological profiling conducted for this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, comparing against reference agents like doxorubicin .
- Receptor binding studies : Radioligand displacement assays to assess affinity for serotonin/dopamine receptors, given the piperazine-morpholine pharmacophore .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize molar ratios (e.g., ketone:amine:formaldehyde in Mannich reactions) and reaction time .
- Purification strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) .
- Catalyst screening : Test Pd/Cu complexes for cross-coupling efficiency .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking validation : Compare AutoDock Vina results with experimental IC₅₀ values, adjusting force fields (e.g., AMBER vs. CHARMM) .
- Free energy perturbation (FEP) : Quantify binding energy discrepancies for morpholine-substituted analogs .
- In vitro-in silico correlation : Re-test compounds with outlier predicted ΔG values .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer :
- ADMET prediction : Use SwissADME to assess CYP450 metabolism hotspots (e.g., morpholine ring oxidation) .
- Molecular dynamics (MD) simulations : Simulate liver microsome models to identify vulnerable substituents (e.g., methoxyphenyl groups) .
Q. How do structural modifications influence selectivity in receptor binding?
- Methodological Answer :
- SAR studies : Replace the 4-methoxyphenyl group with fluorophenyl or chlorophenyl analogs (see EC₅₀ shifts in ) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase .
Q. What formulation strategies address poor aqueous solubility in preclinical testing?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
